25-Hydroxydihydrotachysterol(2)

Description

Historical Context and Early Research Trajectories

The story of 25-Hydroxydihydrotachysterol(2) is intrinsically linked to its parent compound, Dihydrotachysterol (B1670614) (DHT). DHT, a reduced form of vitamin D2, was synthesized as a therapeutic agent to address calcium and phosphate (B84403) metabolism disorders. patsnap.com Early research on DHT focused on its ability to stimulate intestinal calcium absorption and mobilize bone calcium, particularly in the absence of parathyroid hormone. drugbank.comoup.com

The identification of 25-Hydroxydihydrotachysterol(2) emerged from metabolic studies of DHT. Researchers sought to understand how DHT exerted its biological effects and discovered that it undergoes 25-hydroxylation in the liver to form 25-Hydroxydihydrotachysterol(2). drugbank.compharmacompass.com This initial line of inquiry established 25-Hydroxydihydrotachysterol(2) as a key metabolite in the metabolic pathway of DHT. Early investigations also revealed that, unlike vitamin D3, DHT metabolism did not appear to produce a 1-hydroxylated form in the kidney, suggesting a different mechanism of action. nih.gov

Evolution of Research Perspectives on 25-Hydroxydihydrotachysterol(2)

The scientific perspective on 25-Hydroxydihydrotachysterol(2) has evolved from viewing it as a mere intermediate to recognizing its own distinct biological activities. Initially, its primary significance was seen in its role as the active metabolite of DHT, responsible for the observed calcemic effects. drugbank.com

Subsequent research, however, began to uncover a more complex role. Studies in the late 1980s and early 1990s demonstrated that 25-Hydroxydihydrotachysterol(2) is further metabolized in vivo to 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT2) and 1β,25-dihydroxy-dihydrotachysterol (1β,25-(OH)2DHT2). nih.govnih.gov This discovery shifted the focus towards understanding the biological significance of these downstream metabolites.

A pivotal development in the research trajectory was the observation that administration of DHT2, and by extension the production of its metabolites including 25-Hydroxydihydrotachysterol(2), led to a decrease in plasma concentrations of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3. nih.gov This suggested a down-regulatory effect of DHT metabolites on endogenous vitamin D metabolism. Further investigation pointed towards 25-Hydroxydihydrotachysterol(2) or other metabolites as potential contributors to this phenomenon, independent of parathyroid hormone levels. nih.gov

Positioning of 25-Hydroxydihydrotachysterol(2) within Sterol Biochemistry Research

25-Hydroxydihydrotachysterol(2) occupies a unique position in sterol biochemistry due to its structural and functional similarities and differences with vitamin D and its metabolites. Structurally, DHT, the precursor to 25-Hydroxydihydrotachysterol(2), is an analog of vitamin D where the A-ring is rotated 180 degrees. researchgate.net This conformational difference is crucial to its biological activity and metabolism.

Functionally, 25-Hydroxydihydrotachysterol(2) mimics some of the actions of 1,25-dihydroxyvitamin D3, such as stimulating intestinal calcium transport. oup.com However, its effect on bone calcium mobilization appears to be dependent on the presence of parathyroid hormone, a key distinction from the action of 1,25-dihydroxyvitamin D3. oup.com

The metabolism of 25-Hydroxydihydrotachysterol(2) also provides a valuable model for studying the broader enzymatic pathways of vitamin D side-chain metabolism. nih.gov The identification of various metabolites of 25-hydroxydihydrotachysterol3 in perfused rat kidneys, such as those on the 24-oxidation and 26,23-lactone formation pathways, has confirmed that it utilizes the same side-chain modification enzymes as vitamin D3. nih.gov

Detailed Research Findings

The following tables summarize key findings from various studies on 25-Hydroxydihydrotachysterol(2) and its related compounds.

| Parent Compound | Metabolite | Site of Metabolism | Key Finding | Citation |

|---|---|---|---|---|

| Dihydrotachysterol (DHT) | 25-Hydroxydihydrotachysterol | Liver | Major circulating active form of DHT. | drugbank.com |

| 25-Hydroxydihydrotachysterol(2) | 1α,25-(OH)2DHT2 and 1β,25-(OH)2DHT2 | In vivo (human) | Demonstrates further hydroxylation at the 1α and 1β positions. | nih.gov |

| 25-Hydroxydihydrotachysterol3 | Seven novel metabolites (e.g., 24,25-dihydroxydihydrotachysterol3) | Isolated perfused rat kidney | Metabolized via pathways similar to 25-hydroxyvitamin D3, including 24-oxidation. | nih.gov |

| Compound | Biological Effect | Experimental Model | Key Observation | Citation |

|---|---|---|---|---|

| Dihydrotachysterol (DHT) / 25-Hydroxydihydrotachysterol | Stimulation of intestinal calcium absorption | Normal and thyroparathyroidectomized rats | Effective in the absence of parathyroid hormone. | oup.com |

| Dihydrotachysterol (DHT) / 25-Hydroxydihydrotachysterol | Mobilization of bone calcium | Normal and thyroparathyroidectomized rats | Requires the presence of parathyroid tissue. | oup.com |

| Dihydrotachysterol2 (DHT2) Administration | Decrease in plasma 1,25-(OH)2D3 levels | Healthy human volunteers | Suggests a down-regulation of endogenous active vitamin D production. | nih.gov |

| 1α,25-(OH)2DHT3 | Binding to mammalian vitamin D receptor | In vitro | Binding affinity is only 50-100 times less than 1α,25-(OH)2D3. | nih.gov |

| 1β,25-(OH)2DHT3 | Binding to mammalian vitamin D receptor | In vitro | Shows poor binding affinity. | nih.gov |

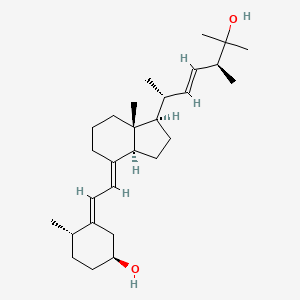

Structure

2D Structure

3D Structure

Properties

CAS No. |

98830-20-7 |

|---|---|

Molecular Formula |

C28H46O2 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C28H46O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,19-21,24-26,29-30H,7-8,10,14-18H2,1-6H3/b11-9+,22-12+,23-13+/t19-,20+,21-,24-,25+,26-,28+/m0/s1 |

InChI Key |

CJYKTRYRFPHSGB-NSPQWHJASA-N |

SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O |

Isomeric SMILES |

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O |

Canonical SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O |

Synonyms |

25-DHT(2) 25-hydroxydihydrotachysterol(2) |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of 25 Hydroxydihydrotachysterol 2

In Vivo and In Vitro Metabolic Transformations of 25-Hydroxydihydrotachysterol(2)

The metabolic journey of 25-hydroxydihydrotachysterol(2) has been elucidated through both in vivo studies in humans and animals, and in vitro experiments using cellular systems. Research demonstrates that dihydrotachysterol (B1670614) (DHT) undergoes extensive side-chain metabolism similar to that of vitamin D. nih.gov The primary activation step for DHT is 25-hydroxylation, leading to the formation of 25-hydroxydihydrotachysterol(2) (25-OH-DHT(2)). This metabolite then serves as a substrate for further hydroxylation. nih.govnih.gov

In vivo studies in normal human subjects administered DHT(2) have confirmed the subsequent formation of both 1α,25-dihydroxydihydrotachysterol(2) (1α,25-(OH)2DHT(2)) and 1β,25-dihydroxydihydrotachysterol(2) (1β,25-(OH)2DHT(2)). nih.gov These metabolic conversions have also been observed in vitro using liver hepatoma cell systems to generate standard 1α,25-(OH)2DHT. nih.govresearchgate.net

The liver is the principal site for the 25-hydroxylation of vitamin D and its analogs, a critical step for their activation. wikipedia.orgmdpi.com This process is catalyzed by cytochrome P450 (CYP) enzymes located in both the mitochondria and the endoplasmic reticulum (microsomes). wikipedia.orgnih.gov

Two main enzymes are implicated in the 25-hydroxylation of vitamin D3:

CYP27A1: A mitochondrial enzyme that, in addition to its primary role in bile acid synthesis, also 25-hydroxylates vitamin D3. nih.govnih.gov It is expressed in the liver and a variety of extrahepatic tissues. nih.gov

CYP2R1: A microsomal enzyme considered the principal vitamin D 25-hydroxylase in humans. wikipedia.orgnih.gov It exhibits a higher affinity and catalytic activity for vitamin D3 hydroxylation compared to CYP27A1. nih.govtaylorandfrancis.com

Given that 25-hydroxydihydrotachysterol(2) is an analog of 25-hydroxyvitamin D, these hepatic CYP systems are the primary candidates for its further metabolism, specifically the subsequent 1α- and 1β-hydroxylations. nih.govresearchgate.net Studies using liver hepatoma cells have demonstrated the capacity of hepatic systems to perform these transformations. nih.govresearchgate.net The bioactivation of other drugs and pro-drugs, such as trofosfamide, also relies on hepatic CYP enzymes like CYP3A4 and CYP2B6, highlighting the liver's central role in xenobiotic metabolism. nih.gov

While the liver is the main site of metabolism for many compounds, drug-metabolizing enzymes, including CYP P450s, are present in numerous extrahepatic tissues such as the kidneys, lungs, gastrointestinal tract, skin, and brain. creative-biolabs.comnih.gov This distribution allows for localized metabolism of substrates.

The enzyme CYP27A1, known to metabolize sterols, is expressed in a wide range of extrahepatic cells, including macrophages and endothelial cells. nih.gov This suggests that the metabolic conversion of 25-hydroxydihydrotachysterol(2) is not restricted to the liver. For instance, pulmonary alveolar type II cells have been identified as a target for vitamin D metabolites and can produce their own active forms. nih.gov The presence of metabolizing enzymes in these tissues points to the possibility of localized production of active dihydrotachysterol metabolites, which could exert effects directly in those tissues. nih.govnih.gov

Following its formation, 25-hydroxydihydrotachysterol(2) is further hydroxylated at the C1 position. This results in two distinct diastereomers: 1α,25-dihydroxydihydrotachysterol (1α,25-(OH)2DHT) and 1β,25-dihydroxydihydrotachysterol (1β,25-(OH)2DHT). nih.govresearchgate.net Both of these metabolites have been identified in vivo in humans and rats. nih.govresearchgate.net

In a study involving healthy human volunteers administered DHT(2), plasma levels of DHT(2) and its metabolites were measured. The results showed a significant production of both 1α,25-(OH)2DHT(2) and 1β,25-(OH)2DHT(2). nih.gov Notably, the plasma concentration of the 1β-hydroxylated metabolite was substantially greater than that of the 1α-hydroxylated form. nih.gov

Table 1: In Vivo Plasma Concentration Ratios of Dihydrotachysterol(2) and its Metabolites in Humans This interactive table summarizes the approximate ratios of Dihydrotachysterol(2) and its key metabolites found in human plasma at their maximum concentration following administration.

| Compound | Approximate Ratio |

|---|---|

| Dihydrotachysterol(2) (DHT(2)) | 10 |

| 25-Hydroxydihydrotachysterol(2) (25-OH-DHT(2)) | 1 |

| 1β,25-Dihydroxydihydrotachysterol(2) (1β,25-(OH)2DHT(2)) | 2 |

| 1α,25-Dihydroxydihydrotachysterol(2) (1α,25-(OH)2DHT(2)) | 0.1 |

Data sourced from a study on in vivo dihydrotachysterol2 metabolism in normal man. nih.gov

The ratio of 1α,25-(OH)2DHT(2) to 1β,25-(OH)2DHT(2) in human plasma was found to be approximately 1:20, which differs significantly from the 3:10 ratio observed in rat plasma, indicating species-specific differences in metabolism. nih.gov

Substrate Specificity within Sterol Metabolizing Enzymes

The enzymes responsible for vitamin D metabolism exhibit a degree of substrate specificity, which has been investigated using analogs like dihydrotachysterol. nih.gov Dihydrotachysterol's structure, where the A-ring is rotated 180 degrees relative to vitamin D, makes it a useful tool for probing the structural requirements of these enzymes. nih.gov

The primary enzymes involved, CYP2R1 and CYP27A1, have different substrate affinities and regiospecificity. taylorandfrancis.com

CYP2R1 is highly specific for the C25-position of secosteroids and has a significantly higher affinity for vitamin D3 than CYP27A1. taylorandfrancis.com

CYP27A1 , in contrast, has broader activity, hydroxylating cholesterol at the C27-position as part of bile acid synthesis and also showing some activity at the C24 and C25 positions of vitamin D. taylorandfrancis.comfrontiersin.org

The fact that 25-hydroxydihydrotachysterol(2) is efficiently converted to both 1α- and 1β-hydroxylated products suggests that the subsequent hydroxylating enzyme system can accommodate the altered A-ring conformation of the dihydrotachysterol molecule. nih.govresearchgate.net Furthermore, studies on cholesterol hydroperoxides have shown they can serve as substrates for CYP27A1, which can reduce them to their corresponding hydroxycholesterols, indicating a role for this enzyme in metabolizing various sterol structures. nih.gov

Influence of Enzymatic Modifications on Biological Activity and Receptor Binding

The enzymatic hydroxylation of 25-hydroxydihydrotachysterol(2) profoundly influences the biological activity and receptor binding profile of the resulting metabolites. The stereochemistry of the C1-hydroxyl group is a critical determinant of function.

1α,25-Dihydroxydihydrotachysterol(3) (1α,25-(OH)2DHT(3)) : This metabolite is considered the major active form of dihydrotachysterol. nih.govnih.gov In a COS-1 cell transfection assay, 1α,25-(OH)2DHT(3) demonstrated a biological activity only 10 times lower than that of 1α,25-dihydroxyvitamin D3 (1α,25-(OH)2D3), the hormonal form of vitamin D. nih.gov Its affinity for the mammalian vitamin D receptor (VDR) is only 50-100 times less than that of 1α,25-(OH)2D3. nih.gov This potent activity suggests that 1α,25-(OH)2DHT is likely responsible for many of the in vivo effects of dihydrotachysterol therapy. nih.govnih.gov

1β,25-Dihydroxydihydrotachysterol(3) (1β,25-(OH)2DHT(3)) : In stark contrast to its 1α-isomer, the 1β-hydroxylated metabolite shows poor binding to the vitamin D receptor. nih.govresearchgate.net However, it exhibits a stronger binding affinity for the rat vitamin D transport protein (DBP) than its 1α counterpart. nih.gov The biological significance of this preferential binding to the transport protein is not fully understood but highlights the differential roles of these two metabolites.

Table 2: Comparative Biological Properties of Dihydrotachysterol Metabolites This interactive table compares the receptor binding and biological activity of the 1α- and 1β-hydroxylated metabolites of 25-hydroxydihydrotachysterol relative to the active form of Vitamin D3.

| Metabolite | VDR Binding Affinity (Relative to 1α,25-(OH)2D3) | DBP Binding Affinity (Relative to 1α,25-(OH)2DHT3) | Biological Activity (Relative to 1α,25-(OH)2D3) |

|---|---|---|---|

| 1α,25-(OH)2DHT(3) | 50-100x lower | Lower | ~10x lower |

| 1β,25-(OH)2DHT(3) | Poor | Stronger | Not specified |

Data compiled from studies on the metabolism and biological activity of dihydrotachysterol. nih.govresearchgate.net

These findings underscore that specific enzymatic modifications, particularly 1α-hydroxylation, are essential for conferring significant biological activity upon dihydrotachysterol by enabling effective interaction with the vitamin D receptor. nih.gov

Molecular and Cellular Mechanisms of Action of 25 Hydroxydihydrotachysterol 2

Ligand-Receptor Interactions and Binding Kinetics

The biological activity of 25-Hydroxydihydrotachysterol and its derivatives is initiated by their binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Dihydrotachysterol (B1670614) (DHT) is a vitamin D analog where the A-ring is rotated 180° relative to the C/D rings. Following administration, it is hydroxylated in the liver to form 25-hydroxydihydrotachysterol, its major active metabolite. drugbank.com This metabolite can be further hydroxylated in vivo to form 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)₂DHT). researchgate.netnih.gov

The binding affinity of these metabolites for the VDR is a critical determinant of their biological potency. Studies have shown that the 1α-hydroxylated form of 25-hydroxydihydrotachysterol exhibits significant, though reduced, affinity for the mammalian VDR compared to the natural hormone, 1α,25-dihydroxyvitamin D₃ (calcitriol). Specifically, 1α,25-(OH)₂DHT₃ has a binding affinity that is only 50 to 100 times lower than that of calcitriol. researchgate.netnih.gov In contrast, the 1β-hydroxylated version shows poor binding to the VDR, indicating a high degree of stereospecificity in the ligand-binding pocket of the receptor. researchgate.netnih.gov The binding of 25-hydroxydihydrotachysterol itself to the VDR is the crucial step that allows it to function as a vitamin D agonist. drugbank.com

| Compound | Relative Binding Affinity for VDR (Compared to 1α,25-(OH)₂D₃) | Source |

|---|---|---|

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% (Reference) | researchgate.netnih.gov |

| 1α,25-dihydroxy-dihydrotachysterol₃ (1α,25-(OH)₂DHT₃) | 1% - 2% | researchgate.netnih.gov |

| 1β,25-dihydroxy-dihydrotachysterol₃ | Poor Binding | researchgate.netnih.gov |

Upon agonist binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). This ligand-bound VDR/RXR complex then recruits a series of co-activator or co-repressor proteins to regulate the transcription of target genes.

The recruitment of co-activators is a dynamic and essential process for VDR-mediated gene activation. Key co-activators include members of the p160/steroid receptor co-activator (SRC) family (e.g., SRC-1) and the Vitamin D Receptor-Interacting Protein (DRIP)/Mediator complex (e.g., DRIP205). nih.govelsevierpure.com For the natural VDR ligand, 1α,25-(OH)₂D₃, the recruitment of these co-activators can be sequential and promoter-specific. For instance, at the osteocalcin (B1147995) gene promoter, SRC-1 is rapidly recruited in response to the hormone, which correlates with initial transcriptional enhancement. nih.govelsevierpure.com The DRIP205 subunit of the Mediator complex is recruited later. nih.gov

While detailed studies on the specific co-activator recruitment profile for 25-hydroxydihydrotachysterol(2) are not extensively documented, its function as a VDR agonist implies it initiates a similar cascade. drugbank.com It is established that different vitamin D analogs can induce distinct VDR conformations, leading to the differential recruitment of co-activators, which may explain their unique biological activity profiles. nih.gov Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can be associated with co-repressor complexes, such as one containing the nuclear receptor co-repressor (NCoR), which silences gene expression. nih.gov

Intracellular Signaling Cascades Modulated by 25-Hydroxydihydrotachysterol(2)

The effects of vitamin D compounds are mediated through both slow genomic pathways and rapid non-genomic signaling events.

In addition to its classical nuclear receptor action, the active form of vitamin D, 1α,25-(OH)₂D₃, can elicit rapid, non-genomic responses that occur within seconds to minutes. nih.gov These effects are too swift to be explained by gene transcription and protein synthesis. They are believed to be mediated by a distinct, membrane-associated VDR located in caveolae of the plasma membrane. nih.gov

Activation of this membrane VDR by 1α,25-(OH)₂D₃ triggers various second messenger signaling pathways, including:

Phospholipase C (PLC) and Protein Kinase C (PKC) pathways nih.gov

Mitogen-activated protein kinase (MAPK) pathways nih.gov

Opening of voltage-gated calcium channels nih.gov

These rapid signals can modulate cellular functions and can also influence the classical genomic actions of the nuclear VDR. nih.gov While these non-genomic pathways are well-documented for 1α,25-(OH)₂D₃, specific studies confirming whether 25-hydroxydihydrotachysterol(2) can initiate similar rapid signaling events have not been reported. However, its structural similarity and function as a VDR agonist suggest a potential for such actions, which remains an area for future investigation.

The VDR signaling pathway does not operate in isolation; it engages in extensive crosstalk with other major intracellular signaling networks. This integration allows for a fine-tuned cellular response dependent on the specific cellular context. VDR signaling is known to interact with pathways such as the Wnt/β-catenin, Notch, and transforming growth factor-β (TGF-β)/Smad pathways. nih.govnih.gov These interactions can be synergistic or antagonistic and are crucial for regulating processes like cell proliferation, differentiation, and apoptosis.

For example, VDR can physically interact with β-catenin, modulating the transcriptional activity of both pathways, which is critical in colon cancer. nih.gov While specific research detailing the signaling crosstalk of 25-hydroxydihydrotachysterol(2) is limited, its activation of the VDR suggests it would participate in the established network of VDR interactions, influencing other pathways in a cell- and tissue-specific manner. The ultimate biological outcome of treatment with this compound is therefore a result of the integrated response of these interconnected signaling cascades.

Transcriptional Regulation and Gene Expression Profiling

The primary mechanism of action for 25-hydroxydihydrotachysterol(2) is the regulation of gene transcription. After binding its ligand and heterodimerizing with RXR, the VDR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.gov This binding initiates the assembly of the transcriptional machinery, leading to either activation or repression of gene expression.

The biological activity of 1α,25-(OH)₂DHT₃, the dihydroxylated metabolite, has been directly demonstrated in gene transcription assays. In a cell transfection system using a rat osteocalcin gene promoter—a well-known VDR target—linked to a reporter gene, 1α,25-(OH)₂DHT₃ was shown to be a potent transcriptional activator. researchgate.netnih.gov

| Compound | Relative Biological Activity (Osteocalcin Promoter Activation) | Source |

|---|---|---|

| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% (Reference) | researchgate.netnih.gov |

| 1α,25-dihydroxy-dihydrotachysterol₃ (1α,25-(OH)₂DHT₃) | ~10% | researchgate.netnih.gov |

Although a comprehensive gene expression profile for 25-hydroxydihydrotachysterol(2) is not available, its activation of the VDR would predictably regulate a host of VDR target genes. Microarray analyses for the natural hormone have identified hundreds of target genes involved in a wide range of biological processes. nih.gov Key examples of VDR target genes include those involved in calcium homeostasis (e.g., TRPV6, calbindin), bone metabolism (e.g., osteocalcin, RANKL), and cellular differentiation and immune function (e.g., CYP24A1, CD14). nih.govnih.gov The regulation of these genes underlies the therapeutic effects of VDR activators.

Identification of Target Genes and Regulatory Elements (e.g., Vitamin D Responsive Elements)

The molecular mechanism of 25OHDHT2 is intrinsically linked to its metabolism. In vivo, 25OHDHT2 undergoes further hydroxylation to form 1α,25-dihydroxy-dihydrotachysterol (1α,25-(OH)2DHT), which is considered the primary active metabolite. nih.gov This active form of dihydrotachysterol functions by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. nih.gov

Upon binding of 1α,25-(OH)2DHT, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

While direct studies identifying a comprehensive list of target genes specifically for 25OHDHT2 or its metabolites are limited, it is well-established that the VDR regulates a host of genes involved in calcium and phosphate (B84403) homeostasis. By analogy to the action of 1α,25-dihydroxyvitamin D3, the natural VDR ligand, the target genes of 1α,25-(OH)2DHT are presumed to include those that play critical roles in intestinal calcium absorption and bone metabolism. patsnap.comnih.gov These likely include genes for calcium channels like the transient receptor potential cation channel subfamily V member 6 (TRPV6) and the receptor activator of nuclear factor-κB ligand (RANKL), a key factor in osteoclast differentiation and activation. nih.govnih.gov

Table 1: Putative Target Genes Regulated by 1α,25-dihydroxy-dihydrotachysterol via the Vitamin D Receptor

| Gene | Function | Tissue of Action | Reference |

| TRPV6 | Intestinal Calcium Absorption | Intestine | nih.gov |

| RANKL | Osteoclastogenesis and Bone Resorption | Bone | nih.gov |

| Osteocalcin | Bone Matrix Protein | Bone | |

| Calbindin-D9k | Intracellular Calcium Transport | Intestine |

Note: This table is based on the known functions of the Vitamin D Receptor. Direct regulation by 1α,25-dihydroxy-dihydrotachysterol has been inferred from its ability to bind the VDR.

Epigenetic Modifications Induced by 25-Hydroxydihydrotachysterol(2)

Currently, there is a lack of scientific literature and research data specifically investigating the epigenetic modifications induced by 25-hydroxydihydrotachysterol(2). While the active metabolite of 25OHDHT2, 1α,25-(OH)2DHT, binds to the VDR, which is known to recruit histone-modifying enzymes, no direct studies have been performed to characterize the specific epigenetic landscape changes following treatment with 25OHDHT2.

Cellular Responses and Phenotypic Alterations in Research Models

The cellular effects of 25-hydroxydihydrotachysterol(2) are primarily understood through in vitro studies on its metabolism and the presumed actions of its active metabolites on target cells.

Modulation of Cell Proliferation and Differentiation in Vitro

Research on the direct effects of 25OHDHT2 on cell proliferation and differentiation is limited. However, studies on its metabolism in different cell types provide some insights. In vitro experiments using the rat osteosarcoma cell line UMR-106, a model for osteoblastic cells, have shown that these cells can metabolize 25-hydroxydihydrotachysterol3 into at least seven different side-chain modified metabolites. nih.gov Interestingly, these cells were unable to produce the primary active metabolite, 1α,25-dihydroxy-dihydrotachysterol, suggesting that the metabolic activation of 25OHDHT2 may be cell-type specific. nih.gov

The ability of the active metabolite, 1α,25-(OH)2DHT, to bind to the VDR suggests that it would influence the proliferation and differentiation of VDR-expressing cells, such as osteoblasts and intestinal epithelial cells, in a manner similar to 1α,25-dihydroxyvitamin D3. nih.govmdpi.com For instance, in osteoblasts, VDR activation is known to modulate the balance between proliferation and differentiation, promoting a more mature osteocytic phenotype. mdpi.com

Table 2: In Vitro Metabolism of 25-hydroxydihydrotachysterol3 in Rat Osteosarcoma Cells (UMR-106)

| Substrate Concentration | Number of Metabolites Identified | Production of 1α,25-dihydroxy-dihydrotachysterol | Reference |

| 10 nM | Multiple side-chain modified metabolites | Not detected | nih.gov |

| 11 µM | At least seven side-chain modified metabolites | Not detected | nih.gov |

Impact on Cellular Bioenergetics and Metabolism

There is currently no direct research available that has investigated the specific impact of 25-hydroxydihydrotachysterol(2) on cellular bioenergetics and metabolism. The primary role of its parent compound, dihydrotachysterol, is in the regulation of calcium and phosphate metabolism, which it achieves by increasing intestinal absorption, mobilizing calcium from bone, and reducing renal excretion of calcium. patsnap.com These systemic effects are a consequence of the downstream actions of its active metabolites on target tissues. However, the direct effects of 25OHDHT2 on cellular energy production, such as mitochondrial respiration or glycolysis, have not been documented in the scientific literature.

Analytical Methodologies for 25 Hydroxydihydrotachysterol 2 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that enables the separation, identification, and purification of components from a mixture. nih.gov The principle lies in the differential partitioning of molecules between a stationary phase and a mobile phase. frontiersin.org For the analysis of 25-hydroxydihydrotachysterol(2), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of vitamin D analogues like 25-hydroxydihydrotachysterol(2) due to its high resolving power and applicability to non-volatile and thermally labile molecules. nih.govfrontiersin.org In the context of 25-hydroxydihydrotachysterol(2) research, HPLC is primarily used to separate the parent compound and its various hydroxylated metabolites from complex biological matrices such as serum or tissue extracts. nih.govnih.gov

The separation is typically achieved using reversed-phase columns (e.g., C18), where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, often consisting of methanol, acetonitrile, and water. frontiersin.orgmdpi.com The ability of HPLC to separate closely related isomers is critical, as metabolites of 25-hydroxydihydrotachysterol(2) may only differ by the position of a single hydroxyl group. nih.govresearchgate.net The development of an effective HPLC method is often the first and most critical step before subsequent detection and quantification by mass spectrometry. nih.govnih.gov

| Parameter | Typical Conditions for Vitamin D Analogue Separation |

| Column | Ascentis Express F5, 10 cm x 2.1 mm I.D., 2.7 μm particles sigmaaldrich.com |

| Mobile Phase | 5 mM ammonium (B1175870) formate (B1220265) in methanol:water (75:25) sigmaaldrich.com |

| Flow Rate | 0.4 mL/min sigmaaldrich.com |

| Column Temperature | 40 °C sigmaaldrich.com |

| Detector | UV, 265 nm; Mass Spectrometry (MS) sigmaaldrich.com |

| Injection Volume | 1 µL sigmaaldrich.com |

This table presents an example of HPLC conditions used for the separation of related vitamin D compounds, which are adaptable for 25-hydroxydihydrotachysterol(2) analysis.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for the quantitative analysis of sterols and their metabolites. nih.govjfda-online.com While less common than HPLC for vitamin D analogues due to their low volatility, GC-MS can provide excellent sensitivity and specificity. nih.govnih.gov

A critical step in the GC analysis of compounds like 25-hydroxydihydrotachysterol(2) is derivatization. nih.gov This chemical process converts the non-volatile sterol into a more volatile derivative suitable for gas-phase analysis. A common technique is trimethylsilyl (B98337) (TMS) derivatization, which replaces the hydrogen of the hydroxyl groups with a TMS group, increasing volatility and improving chromatographic behavior. nih.govnih.gov This allows for the sensitive quantification of metabolites in biological samples. jfda-online.comelsevierpure.com Studies on related compounds like 25-hydroxyvitamin D3 have demonstrated the utility of TMS-GC-MS for achieving low limits of quantitation (e.g., 1.5 ppb) in plasma specimens. nih.gov

Mass Spectrometry Approaches for Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of 25-hydroxydihydrotachysterol(2) as it provides molecular weight information and structural details through fragmentation patterns. nih.gov It is almost always coupled with a chromatographic separation technique to analyze complex mixtures. nih.gov

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites and their analogues in biological fluids. nih.govnih.gov This hyphenated technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-concentration analytes in complex matrices. aston.ac.ukmdpi.com

In an LC-MS/MS system, the HPLC separates the target analyte, 25-hydroxydihydrotachysterol(2), from other matrix components and isomeric metabolites. nih.govnih.gov The analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (the molecular ion of the analyte) and subjecting it to fragmentation. Specific product ions resulting from this fragmentation are then monitored, providing a high degree of specificity and reducing chemical noise. nih.gov The fragmentation patterns, such as the successive loss of water molecules from the sterol core and cleavage of the side chain, are characteristic and aid in the structural confirmation of metabolites. nih.govnih.gov

| Feature | Description |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for sterol analysis. researchgate.net |

| Precursor Ion | The protonated molecule [M+H]⁺ of 25-hydroxydihydrotachysterol(2) is selected in the first mass analyzer. |

| Fragmentation | Collision-Induced Dissociation (CID) is used to fragment the precursor ion. |

| Product Ions | Characteristic fragments, often resulting from the neutral loss of one or more water (H₂O) molecules and side-chain cleavages, are monitored in the second mass analyzer for specific quantification. nih.gov |

This table outlines the key aspects of an LC-MS/MS method for analyzing compounds like 25-hydroxydihydrotachysterol(2).

For the highest level of accuracy and precision in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the reference technique. nih.gov This method is crucial for standardizing clinical assays and for research requiring absolute concentration measurements. IDMS combines the selectivity of MS with the precision afforded by the use of a stable isotope-labeled internal standard. nih.govelsevierpure.com

In this approach, a known amount of an isotopically labeled version of 25-hydroxydihydrotachysterol(2) (e.g., containing deuterium (B1214612) or carbon-13) is added to the sample at the beginning of the analytical process. This internal standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization, correcting for any sample loss or matrix effects. nih.gov Because the labeled and unlabeled compounds are separated by the mass spectrometer based on their mass difference, the ratio of the analyte to the internal standard can be used to calculate the absolute concentration of the analyte with very high accuracy. nih.govelsevierpure.com

Spectroscopic Methods for Molecular Interactions (e.g., Magnetic Resonance Spectroscopy)

While chromatography and mass spectrometry are the primary tools for separation and quantification, spectroscopic techniques can provide valuable information about the molecular structure and interactions of 25-hydroxydihydrotachysterol(2).

Nuclear Magnetic Resonance (NMR) spectroscopy, a type of magnetic resonance spectroscopy, is a powerful tool for the de novo structural elucidation of organic molecules, including metabolites of 25-hydroxydihydrotachysterol(2). Although less sensitive than MS, NMR provides unambiguous structural information by probing the magnetic properties of atomic nuclei. It is instrumental in confirming the exact position of hydroxylations and other modifications on the steroid backbone and side chain of newly discovered metabolites. nih.gov

Furthermore, spectroscopic techniques like Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy can be employed to study the interactions between 25-hydroxydihydrotachysterol(2) and biological macromolecules, such as binding proteins. nih.gov Changes in the vibrational modes (FT-IR) or electronic absorption (UV-Vis) of a protein upon binding the ligand can reveal conformational changes and provide insights into the binding mechanism. nih.gov While less common in routine analysis, these methods are valuable in fundamental research to understand how 25-hydroxydihydrotachysterol(2) interacts with its biological targets. nih.gov

Bioanalytical Method Validation for Research Applications

The robust and reliable quantification of 25-Hydroxydihydrotachysterol(2) in biological matrices is paramount for meaningful research in areas such as pharmacokinetics, metabolism, and pharmacodynamics. Bioanalytical method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing accurate and reproducible data. nih.govnih.gov The validation process involves a series of experiments designed to assess various performance characteristics of the method. europa.eupmda.go.jp While specific validation reports for 25-Hydroxydihydrotachysterol(2) are not extensively published, the principles and methodologies are well-established within the broader context of bioanalysis for vitamin D analogs and other small molecules. nih.govthermofisher.comnih.gov

The validation of a bioanalytical method for 25-Hydroxydihydrotachysterol(2) typically encompasses the evaluation of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability. europa.eufda.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of vitamin D metabolites due to its high sensitivity and specificity, and would be a suitable platform for 25-Hydroxydihydrotachysterol(2) analysis. thermofisher.comsigmaaldrich.comnih.gov

Key Validation Parameters

The following sections detail the critical parameters that must be assessed during the validation of a bioanalytical method for 25-Hydroxydihydrotachysterol(2). The acceptance criteria mentioned are based on general guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eupmda.go.jpfda.gov

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or concomitant medications. europa.eufda.gov For 25-Hydroxydihydrotachysterol(2), this would involve demonstrating that its major metabolite, 1α,25-Dihydroxydihydrotachysterol₂, does not interfere with its quantification. nih.govnih.gov This is typically assessed by analyzing blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and the internal standard. europa.eu The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. europa.eu

Sensitivity: The sensitivity of a bioanalytical method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be measured with acceptable accuracy and precision. pmda.go.jp The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu For research applications involving pharmacokinetic studies, the LLOQ should be sufficiently low to capture the terminal elimination phase of the compound.

Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov A calibration curve is generated using a series of standards of known concentrations. The relationship between concentration and response is typically evaluated by a regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For a method to be considered accurate and precise, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eupmda.go.jp

Recovery: The recovery of an analyte from the biological matrix is a measure of the efficiency of the extraction procedure. fda.gov It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of the analyte in a neat solution at the same concentration. While 100% recovery is not essential, it should be consistent and reproducible. fda.gov

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting, undetected components of the sample matrix. pmda.go.jp It is a significant consideration in LC-MS/MS methods and is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Stability: The stability of 25-Hydroxydihydrotachysterol(2) in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. fda.gov This includes:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample processing time.

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.

For stability to be acceptable, the mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Illustrative Data from Bioanalytical Method Validation Studies

Table 1: Linearity of Calibration Curve for a Hypothetical 25-Hydroxydihydrotachysterol(2) Assay

| Nominal Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 25.0 | 24.75 | 99.0 |

| 50.0 | 51.50 | 103.0 |

| 100.0 | 99.50 | 99.5 |

| 200.0 | 198.00 | 99.0 |

Linearity: The linearity of the method is established by analyzing a series of calibration standards. The accuracy of the back-calculated concentrations should be within acceptable limits.

Table 2: Intra- and Inter-Assay Precision and Accuracy for a Hypothetical 25-Hydroxydihydrotachysterol(2) Assay

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | ||

| Mean Conc. (ng/mL) | Precision (CV%) | Mean Conc. (ng/mL) | Precision (CV%) | ||

| LLOQ | 1.0 | 1.05 | 8.5 | 1.08 | 12.1 |

| Low | 3.0 | 2.95 | 6.2 | 3.05 | 8.9 |

| Medium | 75.0 | 76.50 | 4.1 | 74.25 | 6.5 |

| High | 150.0 | 148.50 | 3.5 | 151.50 | 5.3 |

Precision and Accuracy: Quality control (QC) samples are analyzed to determine the precision (as coefficient of variation, CV%) and accuracy of the method. These tests are performed within a single analytical run (intra-assay) and across multiple runs (inter-assay).

Table 3: Stability of a Hypothetical 25-Hydroxydihydrotachysterol(2) in Human Plasma

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | Low | 3.0 | 2.91 | 97.0 |

| High | 150.0 | 147.00 | 98.0 | |

| Short-Term (4h at RT) | Low | 3.0 | 2.97 | 99.0 |

| High | 150.0 | 151.50 | 101.0 | |

| Long-Term (30 days at -80°C) | Low | 3.0 | 2.88 | 96.0 |

| High | 150.0 | 145.50 | 97.0 | |

| Post-Preparative (24h in autosampler) | Low | 3.0 | 3.03 | 101.0 |

| High | 150.0 | 149.25 | 99.5 |

Stability Assessment: The stability of the analyte is tested under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Comparative Biochemical and Mechanistic Studies of 25 Hydroxydihydrotachysterol 2

Comparison with Dihydrotachysterol (B1670614) and Other Vitamin D Analogues

Dihydrotachysterol (DHT), a reduced form of vitamin D2, is biologically inert and requires metabolic activation to exert its effects. This activation primarily occurs in the liver through hydroxylation at the carbon-25 position, yielding its active metabolite, 25-Hydroxydihydrotachysterol(2). This active form is then responsible for the biological effects attributed to DHT.

Differences in Receptor Binding Affinity and Selectivity

The biological actions of 25-Hydroxydihydrotachysterol(2) are mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression. While direct comparative studies on the binding affinity of 25-Hydroxydihydrotachysterol(2) are not extensively detailed in publicly available literature, its activity profile suggests effective VDR binding.

Interestingly, studies have highlighted differences in how various vitamin D metabolites and analogues are recognized by different receptor assay systems. For instance, metabolites of Dihydrotachysterol have been shown to cause falsely elevated levels of 1,25-dihydroxyvitamin D when using a chick intestinal cytosol receptor assay, an effect not observed with a calf thymus receptor assay. This suggests a degree of receptor selectivity and highlights that the binding characteristics of 25-Hydroxydihydrotachysterol(2) and its metabolites may differ from those of endogenous vitamin D hormones.

The orientation of the hydroxyl group at the 25-position is a critical determinant of VDR binding and subsequent biological activity. Studies on other vitamin D analogues have demonstrated that even subtle changes in the spatial arrangement of this functional group can significantly impact receptor affinity and the induction of conformational changes in the VDR necessary for its transcriptional activity nih.gov.

Divergence in Metabolic Pathways and Metabolite Profiles

The metabolism of 25-Hydroxydihydrotachysterol(2) presents a notable divergence from that of natural vitamin D compounds. While the initial 25-hydroxylation of Dihydrotachysterol mirrors the activation of vitamin D, the subsequent metabolic steps appear to follow a distinct path.

Research on the closely related Dihydrotachysterol3 has revealed that it is converted in vivo to a dihydroxylated metabolite, termed "peak H," which exhibits a strong affinity for the VDR. However, this metabolite was not produced when 25-hydroxydihydrotachysterol3 was incubated with the rat osteosarcoma cell line UMR-106. Instead, these bone cells metabolized 25-hydroxydihydrotachysterol3 into at least seven different side-chain modified metabolites nih.gov. This indicates that the metabolic fate of 25-hydroxydihydrotachysterol can be tissue-specific and differs from the pathways that produce the primary dihydroxylated metabolites of vitamin D3.

Further in vivo studies in rats have identified several polar metabolites of 25-hydroxydihydrotachysterol3, including 24-oxo, 24-hydroxy, and 26-hydroxy derivatives, as well as a 26,23-lactone form nih.gov. These findings underscore a complex metabolic network for dihydrotachysterol compounds that is distinct from the well-characterized pathways of vitamin D3 and D2.

| Metabolite of 25-Hydroxydihydrotachysterol3 | Identified in |

| Peak H (dihydroxylated) | In vivo (rat) |

| Side-chain modified metabolites (at least 7) | In vitro (UMR-106 cells) |

| 24-oxo-T3/H | In vivo (rat plasma) |

| 24-hydroxy-T3/H | In vivo (rat plasma) |

| 26-hydroxy-T3/H | In vivo (rat plasma) |

| 26,23-lactone of T3/H | In vivo (rat plasma) |

Distinct Molecular Mechanisms and Downstream Effects

The downstream effects of VDR activation by 25-Hydroxydihydrotachysterol(2) are generally aimed at regulating calcium and phosphate (B84403) homeostasis. However, the unique metabolic profile and potential for differential VDR interaction suggest that the molecular mechanisms and ultimate cellular responses may differ from those elicited by calcitriol.

For instance, the generation of a unique set of metabolites in specific tissues could lead to localized effects that are not observed with natural vitamin D. The biological activities of these specific metabolites of 25-Hydroxydihydrotachysterol(2) remain an area for further investigation.

Studies comparing the effects of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 on gene expression have shown that while both can regulate a common set of target genes, their potencies and the spectrum of regulated genes can differ frontiersin.orgnih.govfrontiersin.org. It is plausible that 25-Hydroxydihydrotachysterol(2) and its metabolites also exhibit a distinct pattern of gene regulation, contributing to its specific therapeutic profile.

Structure-Activity Relationship (SAR) Investigations

The biological activity of 25-Hydroxydihydrotachysterol(2) is intrinsically linked to its three-dimensional structure and the presence of specific functional groups that interact with the VDR.

Contribution of Specific Functional Groups to Biological Activity

The 25-hydroxyl group is paramount for the biological activity of 25-Hydroxydihydrotachysterol(2), as it is for all active vitamin D compounds. This functional group is essential for anchoring the side chain of the molecule within the ligand-binding pocket of the VDR nih.gov.

The A-ring of Dihydrotachysterol is rotated 180 degrees relative to the A-ring of vitamin D. This unique conformation in 25-Hydroxydihydrotachysterol(2) influences how the molecule is presented to the VDR, which in turn affects the stability of the ligand-receptor complex and the subsequent recruitment of co-regulatory proteins necessary for gene transcription. Modifications to the A-ring of vitamin D analogues have been shown to significantly impact their biological activity, leading to the development of both potent agonists and antagonists of the VDR nih.govnih.gov.

| Structural Feature | Contribution to Biological Activity |

| 25-Hydroxyl Group | Essential for binding to the Vitamin D Receptor (VDR) nih.gov. |

| Rotated A-Ring | Influences the orientation of the molecule within the VDR's ligand-binding pocket, affecting receptor activation. |

| Side Chain | Modifications can lead to the generation of various metabolites with potentially distinct biological activities nih.gov. |

Design and Synthesis of Novel Analogues for Mechanistic Probing

The synthesis of novel analogues of 25-Hydroxydihydrotachysterol(2) is a crucial tool for dissecting its mechanism of action. By systematically modifying the structure of the parent compound, researchers can investigate the role of different molecular regions in VDR binding, metabolism, and the initiation of downstream signaling events.

A key development in this area is the synthesis of isotopically labeled analogues, such as 28,28,28-trideutero-25-hydroxydihydrotachysterol2. The incorporation of deuterium (B1214612) at a specific position allows for precise tracking of the molecule in vitro and in vivo. This enables detailed studies of its metabolic fate and can be used to develop sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for its quantification in biological samples.

The creation of analogues with altered A-ring or side-chain structures can also help to elucidate the specific interactions with the VDR that are responsible for its unique biological profile. Such studies are instrumental in the rational design of new vitamin D analogues with improved therapeutic properties, such as enhanced tissue selectivity and reduced calcemic side effects nih.govmdpi.com.

Advanced Research Directions and Future Perspectives on 25 Hydroxydihydrotachysterol 2

Omics-Based Approaches for a Comprehensive Understanding

The advent of "omics" technologies offers an unprecedented opportunity to move beyond single-pathway analyses and embrace a holistic view of the cellular response to 25-Hydroxydihydrotachysterol(2).

Proteomics and Metabolomics in Response to 25-Hydroxydihydrotachysterol(2)

Future research will increasingly employ proteomics and metabolomics to map the global changes in protein expression and metabolite profiles following treatment with 25-Hydroxydihydrotachysterol(2). In vivo studies in rats have already identified key metabolites of dihydrotachysterol (B1670614), such as 1α,25-dihydroxy-dihydrotachysterol2 and 1β,25-dihydroxy-dihydrotachysterol2, which are formed through hydroxylation pathways similar to those of vitamin D. nih.gov This indicates that the active form of dihydrotachysterol 2 in humans is likely 1α,25-(OH)2DHT2. nih.gov

A comprehensive metabolomics approach would expand on these findings by identifying the full spectrum of downstream metabolic products, providing a detailed signature of the compound's activity. This can reveal previously unknown metabolic pathways influenced by 25-Hydroxydihydrotachysterol(2).

Proteomics, on the other hand, will be instrumental in identifying the entire suite of proteins whose expression levels are altered by the compound. This is crucial for discovering novel protein targets and understanding the full range of cellular processes it modulates, from cell proliferation and differentiation to apoptosis.

Systems Biology Modeling of 25-Hydroxydihydrotachysterol(2) Action

Systems biology offers a powerful framework for integrating diverse omics data into predictive models of the compound's action. mdpi.com Given that vitamin D analogs primarily exert their effects through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression, a systems-level understanding is essential. mdpi.com

By combining genomic, proteomic, and metabolomic data, researchers can construct detailed network models of the VDR signaling system in response to 25-Hydroxydihydrotachysterol(2). mdpi.com These models can simulate the dynamic interactions between the compound, its receptor, and the vast network of genes and proteins it regulates. This approach will be invaluable for predicting the compound's effects in different cellular contexts and for identifying key nodes in the network that could be targeted for therapeutic intervention. mdpi.com While bottom-up kinetic modeling has not yet been extensively applied to the VDR, its success with related receptors suggests it could unveil previously unknown mechanisms of control for vitamin D analogs. mdpi.com

Exploration of Novel Cellular Targets and Signaling Pathways

While the VDR is the primary target of vitamin D analogs, future research will delve deeper into the specific and potentially novel cellular targets and signaling pathways modulated by 25-Hydroxydihydrotachysterol(2). Vitamin D analogs are known to have anti-proliferative, pro-differentiative, and immunomodulatory activities. nih.gov

Research on related compounds offers clues to potential avenues of investigation. For instance, 25-hydroxycholesterol (B127956) is known to activate the Liver X Receptor (LXR) signaling pathway, which plays a role in cholesterol metabolism and has anti-metastatic properties. researchgate.netnih.gov It also influences inflammatory responses through pathways like ME/ERK. nih.gov Studies on other vitamin D3 derivatives have shown they can induce apoptosis and block the cell cycle in G1 phase in cancer cells, with these effects potentially mediated by changes in intracellular calcium levels. nih.gov

Future studies should aim to identify whether 25-Hydroxydihydrotachysterol(2) has unique effects on these or other pathways, potentially leading to the discovery of novel therapeutic applications. The interaction with the Retinoid X Receptor (RXR), with which VDR heterodimerizes, is another critical area for exploration. mdpi.com

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To bridge the gap between traditional 2D cell cultures and in vivo systems, advanced in vitro and ex vivo models are becoming indispensable tools for mechanistic studies. nih.govnih.gov

Advanced In Vitro and Ex Vivo Models

| Model Type | Description | Potential Application for 25-Hydroxydihydrotachysterol(2) Research |

| 3D Cell Cultures (Spheroids & Organoids) | Self-assembling, three-dimensional cell structures that better mimic the architecture and function of native tissues. nih.govmdpi.com | Studying the effects on tumor microenvironments, cell differentiation in a more physiologically relevant context, and personalized medicine approaches. nih.govresearchgate.net |

| Organs-on-a-Chip | Microfluidic devices containing living cells that recreate the physiological functions of organs. researchgate.netnih.govnih.gov | Modeling the metabolism and effects of 25-Hydroxydihydrotachysterol(2) on specific organs like the liver or kidney in a dynamic system. mdpi.com |

| Precision-Cut Liver Slices (PCLS) | Viable slices of liver tissue that maintain the complex cellular architecture and interactions of the organ. nih.gov | Investigating the hepatic metabolism of the compound and its effects on liver-specific functions and pathologies in a human-relevant model. nih.gov |

These models offer a more accurate representation of human physiology and will be crucial for detailed mechanistic investigations into how 25-Hydroxydihydrotachysterol(2) functions at the tissue and organ level. nih.govfrontiersin.org They also align with the principles of reducing and refining animal use in research. nih.gov

Theoretical and Computational Chemistry Approaches

Computational methods are increasingly being used to accelerate drug discovery and provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking studies are essential for predicting how 25-Hydroxydihydrotachysterol(2) binds to the VDR and other potential nuclear receptors. nih.gov Such in silico analyses can compare the binding affinity and conformation of 25-Hydroxydihydrotachysterol(2) with that of the natural ligand, 1,25-dihydroxyvitamin D3, and other synthetic analogs. nih.govmdpi.com This can help in understanding the structural basis for its specific biological activities.

Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations can reveal the conformational changes in the receptor upon binding, the stability of the interaction, and potential pathways for ligand entry and exit from the binding pocket. mdpi.comnih.gov These computational approaches will be instrumental in the rational design of new, more potent, and selective vitamin D analogs based on the structure of 25-Hydroxydihydrotachysterol(2).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While specific QSAR studies exclusively focused on 25-Hydroxydihydrotachysterol(2) are not extensively documented in publicly available literature, the broader field of vitamin D analog research provides a robust framework for envisioning such investigations.

QSAR models for vitamin D analogs typically explore the relationship between structural features and their binding affinity to the vitamin D receptor (VDR), as VDR-mediated signaling is a primary mechanism of action for these compounds. llu.edunih.gov These studies often employ three-dimensional (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to predict the biological activity of new or untested analogs.

Hypothetical QSAR Study Design for 25-Hydroxydihydrotachysterol(2) and Related Analogs:

A future QSAR study on 25-Hydroxydihydrotachysterol(2) would likely involve the following key steps:

Dataset Compilation: A dataset of dihydrotachysterol analogs with experimentally determined biological activities (e.g., VDR binding affinity, transcriptional activity) would be assembled. The synthesis of deuterated 25-Hydroxydihydrotachysterol(2) facilitates its use in in vitro and in vivo studies, which can generate the necessary data for such a dataset. nih.gov

Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset, including various conformations of 25-Hydroxydihydrotachysterol(2), would be generated and aligned based on a common structural scaffold.

Descriptor Calculation: A wide range of molecular descriptors, including steric, electrostatic, hydrophobic, and hydrogen-bonding properties, would be calculated for each molecule.

Model Development and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, would be used to build the QSAR model. The predictive power of the model would be rigorously validated using internal and external validation techniques.

The insights gained from such a QSAR model could guide the rational design of novel dihydrotachysterol analogs with enhanced potency, selectivity, or modified pharmacokinetic profiles.

Table 1: Potential Descriptors for a QSAR Study of 25-Hydroxydihydrotachysterol(2) Analogs

| Descriptor Class | Specific Examples | Potential Relevance to Biological Activity |

| Steric | Molecular Volume, Surface Area | Influence on receptor pocket fit and accessibility. |

| Electronic | Partial Atomic Charges, Dipole Moment | Role in electrostatic interactions with the VDR binding site. |

| Hydrophobic | LogP, Hydrophobic Fields | Contribution to membrane permeability and binding to hydrophobic pockets of the receptor. |

| Topological | Connectivity Indices | Characterization of molecular shape and branching. |

Unexplored Biological Roles and Pathophysiological Relevance in Pre-clinical Contexts

The biological activities of 25-Hydroxydihydrotachysterol(2) are likely mediated through its further metabolism and interaction with the VDR. Research has shown that dihydrotachysterol is metabolized in vivo to more polar metabolites, including 1α,25-dihydroxydihydrotachysterol (1α,25-(OH)2DHT). nih.govresearchgate.net This metabolite exhibits a significant, albeit lower, binding affinity for the VDR compared to the natural hormone 1α,25-dihydroxyvitamin D3. nih.govresearchgate.net The ability of 1α,25-(OH)2DHT to activate VDR-mediated gene transcription suggests that 25-Hydroxydihydrotachysterol(2), as its precursor, may have pleiotropic effects in various preclinical models beyond its established role in calcium regulation.

Potential Unexplored Roles:

Immunomodulation: The VDR is expressed in various immune cells, and its activation is known to modulate both innate and adaptive immunity. Given that other hydroxylated sterols, such as 25-hydroxycholesterol, play a role in immune regulation, it is plausible that 25-Hydroxydihydrotachysterol(2) and its metabolites could exert immunomodulatory effects. nih.gov Future preclinical studies could investigate its impact on cytokine production, immune cell differentiation, and the course of autoimmune disease models.

Anticancer Activity: Numerous vitamin D analogs have demonstrated antiproliferative, pro-differentiative, and pro-apoptotic effects in various cancer cell lines and animal models of cancer. These effects are primarily mediated through the VDR. The potential for 1α,25-(OH)2DHT, the active metabolite of dihydrotachysterol, to act as a VDR agonist suggests that 25-Hydroxydihydrotachysterol(2) could be investigated for its anticancer properties in preclinical settings.

Neuroprotection: Emerging research suggests a role for vitamin D and its analogs in brain health and the pathophysiology of neurodegenerative diseases like Alzheimer's disease. mdpi.com Studies have shown that vitamin D analogs can reduce the levels of amyloid-β, a key pathological hallmark of Alzheimer's disease, in preclinical models. mdpi.com Given the structural similarity to other neuroprotective vitamin D compounds, exploring the potential neuroprotective effects of 25-Hydroxydihydrotachysterol(2) in relevant in vitro and in vivo models is a promising avenue for future research.

Table 2: Proposed Preclinical Investigations for Unexplored Roles of 25-Hydroxydihydrotachysterol(2)

| Research Area | Preclinical Model | Key Endpoints to Investigate |

| Immunomodulation | In vitro cultures of immune cells (T cells, macrophages); Animal models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis) | Cytokine profiles (e.g., IL-10, IFN-γ), T cell proliferation and differentiation, disease severity scores. |

| Oncology | Cancer cell lines (e.g., breast, prostate, colon); Xenograft and syngeneic tumor models in mice | Cell proliferation assays, apoptosis markers (e.g., caspase activation), tumor growth inhibition, cell cycle analysis. |

| Neuroprotection | Neuronal cell cultures exposed to neurotoxins; Animal models of Alzheimer's or Parkinson's disease | Neuronal viability, levels of amyloid-β and tau protein, inflammatory markers in the brain, behavioral outcomes. |

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying the metabolic pathways of 25-hydroxydihydrotachysterol(2) in vivo and in vitro?

- Methodological Answer : The isolated perfused rat kidney model has been widely used to study renal metabolism, as it allows precise control of perfusion conditions and metabolite collection. For hepatic hydroxylation, primary hepatocyte cultures or liver microsomal assays are recommended. In vivo rodent models enable the identification of non-renal metabolites (e.g., calcemic factors), validated via mass spectrometry and UV spectroscopy .

Q. How does 25-hydroxydihydrotachysterol(2) regulate serum calcium levels, and what molecular mechanisms distinguish it from 1,25-dihydroxyvitamin D3?

- Methodological Answer : The compound binds to vitamin D receptors (VDRs) but bypasses renal 1α-hydroxylation, directly stimulating intestinal calcium absorption and bone resorption. Unlike 1,25-dihydroxyvitamin D3, it suppresses type I collagen synthesis while inducing osteocalcin expression via VDR-mediated transcriptional regulation. Researchers should quantify VDR activation using luciferase reporter assays and compare gene expression profiles in osteoblast cultures .

Q. What are the primary metabolic pathways of 25-hydroxydihydrotachysterol(2), and how do they intersect with vitamin D3 metabolism?

- Methodological Answer : Two renal pathways dominate: (1) 24-oxidation and (2) 26,23-lactone formation. These pathways overlap with vitamin D3 metabolism, suggesting shared enzymatic machinery (e.g., CYP24A1). Researchers should use isotopic labeling (e.g., deuterated substrates) and enzyme inhibition assays to map metabolic intermediates. Key metabolites include 24,25-dihydroxydihydrotachysterol3 and 25-hydroxydihydrotachysterol 26,23-lactone .

Advanced Research Questions

Q. How can contradictory findings regarding the renal synthesis of 1-hydroxylated metabolites of 25-hydroxydihydrotachysterol(2) be resolved?

- Methodological Answer : Discrepancies arise from differences in experimental models (e.g., perfused kidneys vs. whole-animal studies). To address this, employ tandem mass spectrometry with high-resolution fragmentation (HR-MS/MS) to detect low-abundance metabolites. Parallel in vitro studies using recombinant CYP27B1 enzymes can clarify whether 1-hydroxylation is enzymatically feasible .

Q. What analytical techniques are optimal for distinguishing 25-hydroxydihydrotachysterol(2) metabolites from vitamin D3 derivatives in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns and multiple reaction monitoring (MRM) is critical. Use differential UV absorption profiles (e.g., 265 nm for dihydrotachysterol derivatives vs. 254 nm for vitamin D3) and compare retention times with synthetic standards .

Q. Why does 25-hydroxydihydrotachysterol(2) exhibit higher clinical efficacy than vitamin D3 at equivalent doses in hyperparathyroid conditions?

- Methodological Answer : Its hepatic hydroxylation bypasses feedback regulation by fibroblast growth factor 23 (FGF23), allowing sustained plasma levels. Researchers should measure pharmacokinetic parameters (e.g., AUC, half-life) in parathyroidectomized rodent models and correlate them with VDR occupancy rates using radioligand binding assays .

Q. How do structural modifications to the dihydrotachysterol side chain influence its affinity for vitamin D-binding protein (DBP) and renal clearance?

- Methodological Answer : Conduct molecular docking simulations to predict DBP binding and compare with surface plasmon resonance (SPR) data. Modify the side chain with fluorinated or alkyl groups and assess renal excretion rates via urinary metabolite profiling in knockout mice lacking CYP24A1 .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies of 25-hydroxydihydrotachysterol(2)-induced calcemic effects?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Pair with ANOVA followed by post-hoc Tukey tests to compare treatment groups. Include confidence intervals for potency metrics and validate assumptions via residual plots .

Q. How should researchers address limitations in detecting low-abundance metabolites during pathway mapping?

- Methodological Answer : Implement stable isotope dilution assays (SIDA) to enhance sensitivity. Use orthogonal separation techniques (e.g., 2D-LC) and data-independent acquisition (DIA) in mass spectrometry. Confirm identities via synthetic metabolite standards and nuclear magnetic resonance (NMR) .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.